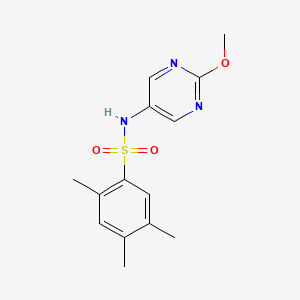
N-(2-methoxypyrimidin-5-yl)-2,4,5-trimethylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(2-methoxypyrimidin-5-yl)-2,4,5-trimethylbenzenesulfonamide” is a chemical compound that contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a sulfonamide group, which is a functional group consisting of a sulfur atom, two oxygen atoms, and a nitrogen atom .
Molecular Structure Analysis
The molecular structure of this compound would include a pyrimidine ring attached to a methoxy group at the 2-position, a sulfonamide group, and a trimethylbenzene group .Chemical Reactions Analysis
Pyrimidines can undergo various reactions, including nucleophilic substitution, and can act as ligands in coordination chemistry . Sulfonamides are typically stable but can participate in reactions under certain conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, sulfonamides are typically solid at room temperature, and their solubility in water can vary .Applications De Recherche Scientifique
Endothelin Receptor Antagonism
N-(2-methoxypyrimidin-5-yl)-2,4,5-trimethylbenzenesulfonamide and its derivatives have been explored for their potential in pharmacology, particularly as endothelin receptor antagonists. One study characterized a novel selective endothelin ET(A) receptor antagonist, highlighting its potent inhibitory activity against endothelin-1-induced vasoconstriction and its high oral efficacy in vivo, suggesting its utility in managing conditions related to endothelin-mediated pathologies (Yuyama et al., 2003).
Photodynamic Therapy Applications
Compounds with benzenesulfonamide derivatives, including structures related to N-(2-methoxypyrimidin-5-yl)-2,4,5-trimethylbenzenesulfonamide, have shown promising applications in photodynamic therapy (PDT) for cancer treatment. A study on zinc phthalocyanine substituted with benzenesulfonamide units reported good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, crucial for Type II photosensitizers in PDT (Pişkin, Canpolat, & Öztürk, 2020).
Cerebral Vasospasm Prevention
Another research avenue for N-(2-methoxypyrimidin-5-yl)-2,4,5-trimethylbenzenesulfonamide derivatives is in the prevention of cerebral vasospasm, particularly after subarachnoid hemorrhage. Oral administration of endothelin receptor antagonists has been found effective in reducing the magnitude of cerebral artery constriction, suggesting their potential in mitigating vasospasm-related complications (Zuccarello et al., 1996).
Corrosion Inhibition
Derivatives of N-(2-methoxypyrimidin-5-yl)-2,4,5-trimethylbenzenesulfonamide have also been studied for their corrosion inhibition properties. Research involving quantum chemical calculations and molecular dynamics simulations demonstrated that certain derivatives can effectively inhibit the corrosion of iron, providing insights into their potential industrial applications in protecting metallic structures (Kaya et al., 2016).
Safety And Hazards
Propriétés
IUPAC Name |
N-(2-methoxypyrimidin-5-yl)-2,4,5-trimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O3S/c1-9-5-11(3)13(6-10(9)2)21(18,19)17-12-7-15-14(20-4)16-8-12/h5-8,17H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWPWDAHEYBEEQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)NC2=CN=C(N=C2)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxypyrimidin-5-yl)-2,4,5-trimethylbenzenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

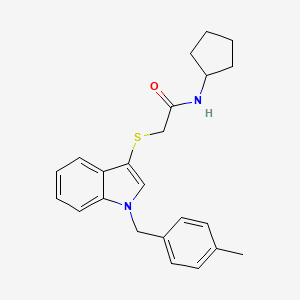
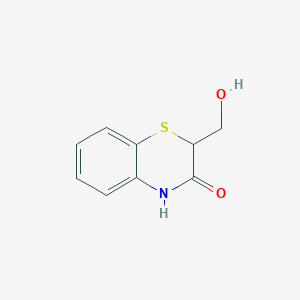
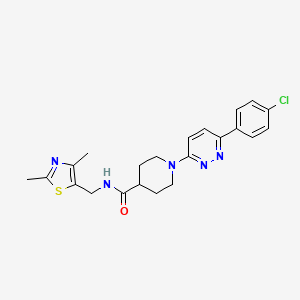
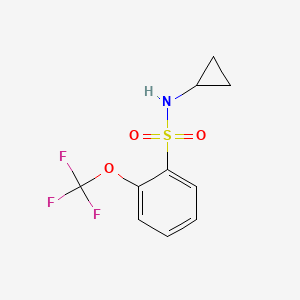
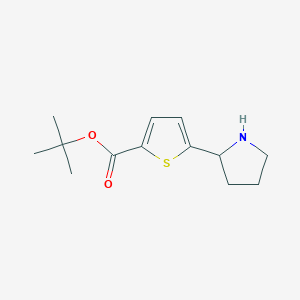
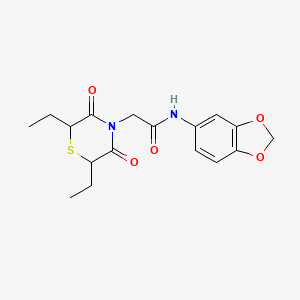
![Ethyl 2-[(4-chlorophenyl)methyl]-1,3-thiazole-4-carboxylate](/img/no-structure.png)
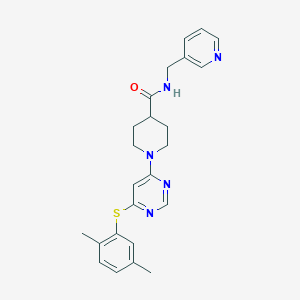
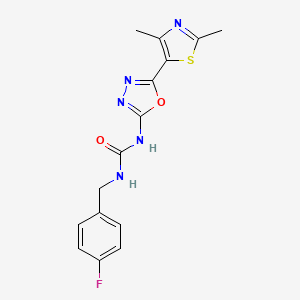
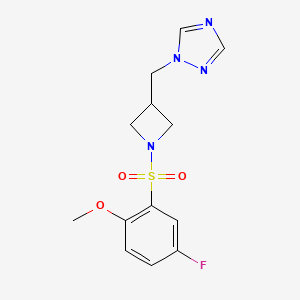
![6-amino-2H,3H-imidazo[2,1-b][1,3]thiazole-5-carbonitrile](/img/structure/B2617197.png)
![2-methoxy-5-methyl-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzenesulfonamide](/img/structure/B2617198.png)
![(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)butyramide](/img/structure/B2617199.png)
![N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2617200.png)